Tin tetrachloride

Overview

Description

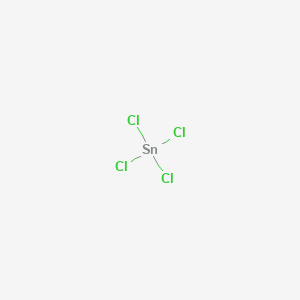

Tin tetrachloride (SnCl₄), also known as stannic chloride, is a colorless, fuming liquid at room temperature with a pungent odor. It is highly hygroscopic and reacts violently with water, hydrolyzing to form tin(IV) oxide (SnO₂) and hydrochloric acid (HCl) . With a molecular weight of 260.52 g/mol and a boiling point of 114.1°C, SnCl₄ is a strong Lewis acid widely used in organic synthesis, nanoparticle production, and industrial catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tin tetrachloride is typically prepared by the direct chlorination of tin metal. The reaction involves passing chlorine gas over molten tin at elevated temperatures (around 115°C):

Sn+2Cl2→SnCl4

This reaction produces anhydrous this compound .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar chlorination processes. The crude product is often purified through distillation or rectification to remove impurities and achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Tin tetrachloride is known for its reactivity as a Lewis acid. It undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form hydrochloric acid and tin dioxide.

Reacts with Grignard reagents to form tetraalkyltin compounds:Substitution Reactions: SnCl4+4RMgCl→SnR4+4MgCl2

Reacts with tetraorganotin compounds to form diorganotin dichlorides:Redistribution Reactions: SnCl4+SnR4→2SnCl2R2

Common Reagents and Conditions: Common reagents used in reactions with this compound include water, Grignard reagents, and tetraorganotin compounds. These reactions typically occur under controlled conditions to ensure the desired products are formed .

Major Products: The major products formed from reactions with this compound include hydrochloric acid, tetraalkyltin compounds, and diorganotin dichlorides .

Scientific Research Applications

Chemical Catalysis

Overview

Tin tetrachloride serves as an important catalyst in organic synthesis and polymer production. It facilitates various reactions due to its Lewis acid properties, making it valuable in the creation of organotin compounds.

Applications

- Polymer Stabilizers : SnCl₄ is used in the production of organotin stabilizers for PVC and other polymers, enhancing their thermal stability and longevity .

- Catalytic Reactions : It acts as a catalyst in Friedel-Crafts reactions, which are essential for synthesizing aromatic compounds .

Nanotechnology

Overview

In nanotechnology, this compound is utilized as a precursor for the deposition of tin-based nanostructures.

Case Study

- Focused Electron Beam Induced Deposition (FEBID) : Research has demonstrated that SnCl₄ can be used in FEBID processes to create nanostructures with high precision. The electron scattering characteristics of SnCl₄ have been studied to optimize these processes, showing significant enhancements at specific electron impact energies .

Environmental Applications

Overview

this compound has been investigated for its potential in environmental remediation, particularly in wastewater treatment.

Case Study

- Landfill Leachate Treatment : A study evaluated the effectiveness of SnCl₄ as a coagulant for treating highly colored and turbid landfill leachate. Results indicated that using SnCl₄ could eliminate up to 99% of suspended solids and significantly reduce color at optimal dosages . This highlights its potential for improving water quality in contaminated sites.

Electronics Industry

Overview

In the electronics sector, this compound is used as a precursor for various high-purity tin compounds.

Applications

- Tinning of Electronic Components : SnCl₄ is employed in the tinning process to coat electronic components, providing corrosion resistance and enhancing solderability .

- Preparation of Magnetic Materials : It is also used to synthesize high-quality magnetic and semiconducting materials essential for electronic devices .

Pharmaceuticals and Dental Applications

Overview

Tin compounds, including stannous fluoride derived from SnCl₄, have been explored for their antimicrobial properties.

Applications

- Dental Products : Stannous fluoride has shown efficacy in controlling dental caries and plaque due to its antibacterial action. Recent formulations combine it with other agents to enhance its therapeutic benefits .

Summary Table of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Chemical Catalysis | Polymer stabilizers | Enhances stability of PVC |

| Nanotechnology | Precursor for nanostructures | Used in FEBID processes |

| Environmental Management | Landfill leachate treatment | Effective coagulant for wastewater treatment |

| Electronics | Tinning electronic components | Provides corrosion resistance |

| Pharmaceuticals | Antimicrobial dental products | Effective against dental caries |

Mechanism of Action

The mechanism of action of tin tetrachloride primarily involves its role as a Lewis acid. It can accept electron pairs from donor molecules, facilitating various chemical reactions. In biological systems, organotin compounds derived from this compound can interact with cellular components, leading to their biological effects. The exact molecular targets and pathways involved depend on the specific organotin compound and its application .

Comparison with Similar Compounds

Comparison with Titanium Tetrachloride (TiCl₄)

Structural and Reactivity Differences

| Property | SnCl₄ | TiCl₄ | References |

|---|---|---|---|

| Molecular Weight (g/mol) | 260.52 | 189.68 | [15, 16] |

| Boiling Point (°C) | 114.1 | 136.4 | [15, 16] |

| Hydrolysis Product | SnO₂ + HCl | TiO₂ + HCl | [3, 21] |

| Lewis Acidity | Moderate | Stronger | [19] |

TiCl₄ exhibits stronger Lewis acidity, making it more effective in reactions requiring high electrophilicity, such as Mukaiyama aldol additions. For instance, TiCl₄ activates carbonyl groups for nucleophilic attack by silyl enol ethers, while SnCl₄ is less efficient under similar conditions .

Comparison with Silicon Tetrachloride (SiCl₄)

Chemical Behavior

| Property | SnCl₄ | SiCl₄ | References |

|---|---|---|---|

| Boiling Point (°C) | 114.1 | 57.7 | [15, 18] |

| Hydrolysis Rate | Rapid | Extremely rapid | [18, 21] |

| Industrial Use | Catalysis, SnO₂ | High-purity Si production | [18] |

SiCl₄ hydrolyzes instantaneously in air, producing SiO₂ and HCl, whereas SnCl₄ hydrolysis is slower but still exothermic. SiCl₄’s volatility (boiling point: 57.7°C) makes it ideal for chemical vapor deposition (CVD) of silicon wafers, unlike SnCl₄, which is utilized in liquid-phase syntheses .

Comparison with Carbon Tetrachloride (CCl₄)

Environmental and Reactivity Profiles

| Property | SnCl₄ | CCl₄ | References |

|---|---|---|---|

| Toxicity | Corrosive, irritant | Carcinogenic | [13, 21] |

| Environmental Fate | Hydrolyzes to SnO₂ | Persists, biodegrades anaerobically | [13] |

CCl₄, once a common solvent, is now restricted due to its ozone-depleting and carcinogenic properties. Under anoxic conditions, biostimulation by denitrifying bacteria transforms CCl₄ into chloroform (CHCl₃) with 95% efficiency, whereas SnCl₄’s environmental impact is mitigated by its rapid hydrolysis .

Research Findings and Key Studies

Catalytic Efficiency

Biological Activity

Tin tetrachloride (SnCl₄) is an inorganic compound of tin that has garnered attention for its diverse biological activities and potential applications in various fields, including environmental science and medicine. This article explores the biological activity of SnCl₄, focusing on its toxicological effects, therapeutic potential, and case studies that illustrate its impact on human health and the environment.

This compound is a colorless, fuming liquid at room temperature with a molecular weight of 189.6 g/mol. It is highly soluble in organic solvents and reacts vigorously with water, releasing hydrochloric acid. The biological activity of SnCl₄ can be attributed to its ability to form reactive species and its interaction with cellular components.

Mechanism of Toxicity

- Reactive Oxygen Species (ROS) Production : SnCl₄ has been shown to induce oxidative stress by generating reactive oxygen species, which can lead to cellular damage and apoptosis.

- DNA Damage : Studies indicate that SnCl₄ can cause chromosomal aberrations and DNA damage in human lymphocytes, potentially leading to mutagenic effects .

- Neurotoxicity : Exposure to tin compounds has been associated with neurological symptoms, including memory loss and cognitive dysfunction .

Toxicological Profile

The toxicological profile of SnCl₄ reveals several acute and chronic health effects resulting from exposure:

Case Studies

- Occupational Exposure : A study reported cases of workers exposed to tin compounds who exhibited neuropsychiatric symptoms such as confusion and seizures after prolonged exposure to tin vapors . These findings highlight the potential risks associated with occupational exposure to SnCl₄.

- Environmental Impact : Research on landfill leachate treatment demonstrated that SnCl₄ could effectively reduce chemical oxygen demand (COD) in contaminated water . This suggests its utility in environmental remediation despite its toxicological concerns.

Therapeutic Applications

While primarily recognized for its toxic effects, SnCl₄ also shows promise in certain therapeutic contexts:

- Antimicrobial Activity : Some studies have indicated that tin compounds possess antimicrobial properties, which could be beneficial in dental applications. Stannous fluoride (a derivative) has been used effectively in oral health products to combat plaque and gingivitis .

- Coagulation Agent : SnCl₄ has been explored as a coagulant in water treatment processes, demonstrating efficiency in removing contaminants from leachate .

Research Findings

Recent studies have focused on the biological effects of SnCl₄:

- A study examining the influence of particle size on the coagulation efficiency of SnCl₄ found optimal conditions for leachate treatment at specific pH levels and concentrations .

- Another investigation into the combined use of ozone with SnCl₄ showed enhanced degradation of organic pollutants in leachate treatment compared to ozone alone .

Q & A

Q. What experimental protocols are recommended for synthesizing Tin Tetrachloride (SnCl₄) in laboratory settings?

Basic Research Question

this compound is typically synthesized via direct chlorination of tin metal. A standard method involves reacting molten tin with chlorine gas under controlled conditions. Key steps include:

- Apparatus Setup : Use a dry, inert gas-purged reactor to prevent hydrolysis .

- Reaction Monitoring : Track chlorine flow rate and temperature (optimal range: 114–115°C) to ensure complete conversion .

- Purification : Distill the product under anhydrous conditions to isolate SnCl₄ from unreacted Cl₂ or SnCl₂ impurities .

Methodological Note : Reproducibility requires strict moisture control; even trace water degrades SnCl₄ into oxychlorides .

Q. How can researchers mitigate safety risks associated with this compound in laboratory environments?

Basic Research Question

SnCl₄ is highly corrosive and reacts violently with water. Safety protocols include:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods .

- Storage : Use airtight containers with desiccants; avoid contact with moisture or organic materials .

- Emergency Response : Neutralize spills with dry sand or sodium bicarbonate, never water, to prevent HCl gas release .

Advanced Consideration : Implement real-time gas sensors to detect HCl fumes during large-scale reactions .

Q. What advanced spectroscopic techniques are most effective for characterizing this compound's structural and electronic properties?

Advanced Research Question

- Raman Spectroscopy : Identifies Sn-Cl vibrational modes (peak range: 300–400 cm⁻¹) to confirm purity .

- X-ray Diffraction (XRD) : Resolves crystalline structure, particularly for SnCl₄·5H₂O byproducts formed during hydrolysis .

- Nuclear Magnetic Resonance (NMR) : ¹¹⁹Sn NMR detects coordination changes in solution-phase SnCl₄, such as adduct formation with Lewis bases .

Data Contradiction Tip : Discrepancies in XRD patterns may indicate amorphous impurities; repeat under inert atmospheres .

Q. How should researchers address inconsistencies in reported reaction yields for SnCl₄-mediated catalytic processes?

Advanced Research Question

Yield variations often stem from:

- Moisture Contamination : Even 0.1% H₂O reduces catalytic activity by forming SnO₂ . Validate anhydrous conditions via Karl Fischer titration .

- Substrate Purity : Trace organics (e.g., alcohols) alter reaction pathways. Pre-treat substrates with molecular sieves .

- Kinetic vs. Thermodynamic Control : Use time-resolved calorimetry to optimize reaction duration and temperature .

Q. What computational methods are suitable for modeling this compound's reactivity in organic synthesis?

Advanced Research Question

- Density Functional Theory (DFT) : Predicts SnCl₄’s Lewis acidity by calculating LUMO energies and Fukui indices .

- Molecular Dynamics (MD) : Simulates solvation effects in non-polar solvents (e.g., CCl₄) to explain regioselectivity in Friedel-Crafts reactions .

Validation Strategy : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can systematic literature reviews optimize experimental designs for SnCl₄ applications?

Methodological Guidance

- Search Strategy : Use EPA’s inclusion/exclusion criteria (e.g., peer-reviewed journals, gray literature with quantitative data) to filter high-confidence sources .

- Data Integration : Tag studies by topic (e.g., "catalysis," "hydrolysis") and methodology (e.g., "spectroscopy," "kinetic analysis") to identify knowledge gaps .

- Contradiction Resolution : Apply weight-of-evidence approaches, prioritizing studies with reproducible protocols .

Properties

IUPAC Name |

tin(4+);tetrachloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Sn/h4*1H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGGPRDJHPYFRM-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7646-78-8, 1344-13-4 | |

| Record name | Tin tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H76LFL3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-33 °C | |

| Record name | Tin chloride (SnCl4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.